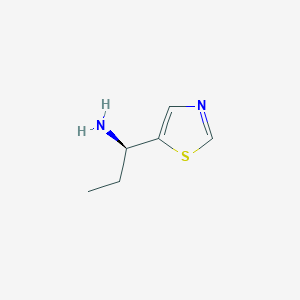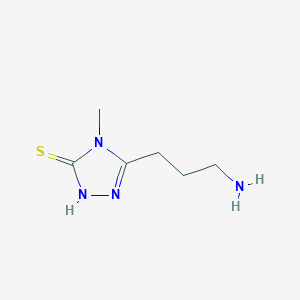
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties. The trifluoromethyl group in this compound is particularly noteworthy due to its potent electron-withdrawing properties and considerable hydrophobic surface area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate pyrazole derivative. One common method involves the use of 2,4,5-trifluorophenylhydrazine and 4-chloropyrazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the preparation of 2,4,5-trifluorophenylhydrazine followed by its reaction with pyrazole derivatives. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are often employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .
Aplicaciones Científicas De Investigación
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4,5-Trifluorobenzohydrazide: Known for its antibacterial activity.
Sitagliptin: An anti-diabetic medication containing a trifluorophenyl moiety.
Uniqueness
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is unique due to its specific trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
N-(2,4,5-trifluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-6-1-8(12)9(2-7(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14) |
Clave InChI |
LWINSLCAXHCMLW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)NC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)



![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)

![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)

![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)

